N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex tricyclic compound featuring a fused 8-oxa-3,5-diazatricyclo core with a propan-2-yl substituent, a sulfanylacetamide side chain, and a 3,4-dimethylphenyl group. Its synthesis and structural elucidation likely involve advanced crystallographic refinement tools such as SHELXL, which is widely used for small-molecule refinement due to its precision in handling high-resolution data .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEHYRSLYGHVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 476.6 g/mol. The structure features multiple functional groups that may influence its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Phenyl Group | 3,4-Dimethyl substitution enhances activity |
| Diazatricyclic Core | Provides structural rigidity and stability |
| Sulfanyl Group | May enhance interaction with biological targets |
| Acetamide Moiety | Potential for hydrogen bonding interactions |
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Study Findings : A study indicated that certain synthesized derivatives displayed notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Activity
Compounds with similar structural characteristics have also been evaluated for anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways:
- Case Study : A derivative was reported to inhibit pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent .
Antioxidant Activity
Antioxidant properties are critical for compounds aimed at reducing oxidative stress:
- Research Insights : In silico studies have indicated that the compound may possess antioxidant capabilities by scavenging free radicals and reducing oxidative damage .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Diazatricyclic Core : Utilizing cyclization reactions with appropriate precursors.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution or coupling reactions.
- Final Acetylation : To form the acetamide moiety.
In Vitro Studies
In vitro evaluations have demonstrated the efficacy of this compound against various cell lines:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Significant cytotoxic effects on cancer cell lines were noted at specific concentrations . |
| Mechanism of Action | Proposed mechanisms include apoptosis induction and cell cycle arrest . |
In Silico Studies
Molecular docking studies suggest that this compound interacts favorably with various biological targets due to its structural features:
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher logP (3.2 vs.
- The sulfur atom in the side chain may enhance interactions with cysteine-rich enzymatic pockets, a feature absent in SAHA and aglaithioduline .
Computational and Experimental Validation
- Graph comparison methods () would resolve topological similarities but face NP-hard computational limitations for large tricyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
